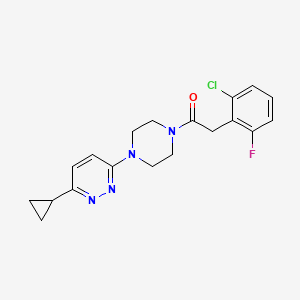

2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O/c20-15-2-1-3-16(21)14(15)12-19(26)25-10-8-24(9-11-25)18-7-6-17(22-23-18)13-4-5-13/h1-3,6-7,13H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEMFNJQZKCWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated ethanone reacts with piperazine.

Cyclopropylpyridazinyl Substitution: The cyclopropylpyridazinyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group could yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Antitumor Activity

The compound has been explored for its antitumor properties. Research indicates that derivatives of piperazine, similar to this compound, exhibit potent antitumor activity. A virtual screening approach identified several compounds with significant efficacy against various cancer cell lines, suggesting that the piperazine moiety plays a crucial role in enhancing biological activity .

Neurotropic Effects

Studies have shown that compounds featuring piperazine structures are often utilized as neurotropic agents. The specific configuration of this compound may contribute to its effectiveness in modulating neurological pathways, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Inhibition of mPGES-1

The compound's structural characteristics suggest potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. Inhibitors of mPGES-1 are being investigated for their role in treating inflammatory diseases and pain management .

General Synthesis Route

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the Piperazine Ring : Utilizing appropriate reagents to form the piperazine structure.

- Substitution Reactions : Introducing the chloro and fluorine substituents onto the phenyl ring.

- Cyclization : Incorporating the cyclopropylpyridazin moiety through cyclization reactions to achieve the final structure.

Case Study: Synthesis Efficiency

A recent study demonstrated an efficient synthesis route yielding high purity levels (>97%) for this compound, highlighting its potential for large-scale production .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally analogous molecules requires evaluation of substituent effects, binding affinities, and conformational stability.

| Compound | Key Substituents | Biological Activity | Conformational Flexibility |

|---|---|---|---|

| 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone | Cl, F, cyclopropyl-pyridazine | Not reported | High (piperazine ring) |

| 2-(2,6-Difluorophenyl)-1-(4-pyridazin-3-yl-piperazin-1-yl)ethanone | F, pyridazine | Dopamine D3 antagonist | Moderate |

| 1-(4-(6-Trifluoromethylpyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone | CF3, Cl | Serotonin 5-HT1A agonist | Low (rigid CF3 group) |

Key Observations (Hypothetical):

Substituent Effects: The chloro and fluoro groups on the phenyl ring may enhance lipophilicity and receptor binding compared to non-halogenated analogs .

Pyridazine Modifications : The cyclopropyl group on pyridazine may reduce metabolic degradation compared to methyl or trifluoromethyl substituents.

Limitations of the Analysis

The provided evidence focuses on crystallographic software (SHELX , ORTEP-3 ) and ring puckering coordinates , which are unrelated to the compound’s pharmacological or structural comparison. For instance:

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula of the compound is . Its structure features a chloro-fluorophenyl group and a piperazine ring, which are common motifs in many biologically active compounds. The presence of the cyclopropylpyridazin moiety further enhances its pharmacological profile.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems. Specifically, the piperazine ring is known to facilitate interactions with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the modulation of mood and psychotic disorders. Preliminary studies suggest that this compound may exhibit antipsychotic properties by acting as an antagonist at these receptors.

Antiviral Activity

A study highlighted the effectiveness of related compounds against HIV-1 . The substitution patterns on the phenyl rings significantly influenced antiviral potency. The 2-chloro-6-fluoro substitution was noted to enhance activity against wild-type HIV-1 and clinically relevant mutants, suggesting that the compound could possess similar antiviral properties due to its structural analogies .

Antipsychotic Properties

In experiments assessing antipsychotic activity, compounds bearing piperazine structures demonstrated varying degrees of efficacy. Specifically, compounds were evaluated in animal models for their ability to induce catalepsy, a common measure for antipsychotic effects. The results indicated that modifications on the piperazine moiety could lead to significant changes in pharmacological activity, potentially positioning this compound as a candidate for further development in treating psychotic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

- Antiviral Efficacy : A series of experiments demonstrated that derivatives with 2-chloro and 6-fluoro substitutions exhibited potent antiviral effects against HIV-1, with some derivatives showing activity in the picomolar range .

- Antipsychotic Evaluation : In a study involving various piperazine derivatives, it was found that modifications significantly impacted their interaction with 5-HT2A and D2 receptors. The results suggested that specific structural features could enhance antipsychotic efficacy while minimizing side effects .

- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles, which are critical for therapeutic applications. These studies provide a foundation for understanding how the new compound might behave in vivo .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, and how can intermediates be characterized?

- Methodological Answer : A common approach involves coupling substituted pyridazinones with piperazine derivatives. For example, 3,6-dichloropyridazine reacts with (2-fluorophenyl)piperazine in ethanol to form intermediates like 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, followed by hydrolysis or alkylation steps . Characterization typically employs / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (e.g., SHELX refinement ). For crystallographic validation, unit cell parameters (e.g., Å, Å for a related structure ) and refinement metrics () are critical.

Q. How can crystallographic data for this compound be obtained and interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using instruments like the STOE IPDS 2 diffractometer with graphite-monochromated radiation ( Å) is standard. Data refinement via SHELXL provides bond lengths, angles, and torsional parameters. For example, triclinic symmetry with , , and was reported for a structurally analogous compound . ORTEP-3 can visualize thermal ellipsoids to assess positional disorder.

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

- Methodological Answer : Chlorinated/fluorinated intermediates (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) require strict PPE (gloves, goggles), fume hoods, and segregated waste disposal . Safety data sheets (SDS) should be consulted for hazard codes (e.g., H303: harmful if swallowed) and first-aid measures (e.g., P337+P313: eye rinse protocols) .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the piperazine ring in this compound?

- Methodological Answer : Density functional theory (DFT) or molecular dynamics simulations quantify puckering amplitudes () and phase angles () of the piperazine ring. Cremer-Pople coordinates define ring non-planarity, with and parameters distinguishing chair, boat, or twist-boat conformers. Software like Gaussian or Discovery Studio can model energy barriers for pseudorotation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.